![molecular formula C15H18F3N3O2 B2733703 Cyclohex-3-en-1-yl(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone CAS No. 1396860-92-6](/img/structure/B2733703.png)
Cyclohex-3-en-1-yl(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone
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Description
Cyclohex-3-en-1-yl(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C15H18F3N3O2 and its molecular weight is 329.323. The purity is usually 95%.
The exact mass of the compound Cyclohex-3-en-1-yl(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Cyclohex-3-en-1-yl(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cyclohex-3-en-1-yl(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthetic Methodologies
Synthesis of Cyclic Dipeptidyl Ureas :Cyclic dipeptidyl ureas have been synthesized through Ugi reactions involving cyclohexyl or benzyl isocyanide, benzoyl-, or 4-methoxybenzoylformic acid and semicarbazones. These reactions yield pseudopeptidic triazines, which are significant due to their novel structural features and potential biological activities (Sañudo et al., 2006).
Regioselective Synthesis of Trifluoromethyl-substituted Spirotetracyclic Isoxazolines and Isoxazoles :Research has detailed an efficient approach for the synthesis of trifluoromethyl-substituted spirotetracyclic isoxazolines and isoxazoles, showcasing the versatility of trifluoroacetylation reactions in synthesizing complex cyclic structures (Bonacorso et al., 2017).
Potential Pharmacological Activities
Antimicrobial Activity :2,4-Difluorophenyl(piperidin-4-yl)methanone oxime derivatives have been synthesized and evaluated for their in vitro antibacterial and antifungal activities, revealing compounds with notable antimicrobial efficacy against tested pathogenic strains, underscoring the chemical's potential in developing new antimicrobial agents (Mallesha & Mohana, 2014).
Antitubercular Activity :Cyclohex-3-enyl(5-phenyl-4H-1,2,4-triazol-3-yl)methanol (MSDRT 12), a compound with a similar structural motif, has been identified as a novel triazole-based antitubercular compound. Its stereoisomer was found to be the most potent with significant minimum inhibitory concentration, highlighting the importance of stereochemistry in the antitubercular efficacy of these compounds (Shekar et al., 2014).
properties
IUPAC Name |
cyclohex-3-en-1-yl-[4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18F3N3O2/c16-15(17,18)14-20-19-12(23-14)10-6-8-21(9-7-10)13(22)11-4-2-1-3-5-11/h1-2,10-11H,3-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBYUERUKOVJRTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)C(=O)N2CCC(CC2)C3=NN=C(O3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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